molecular formula C13H11F2N3S B12530707 2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine CAS No. 668436-05-3

2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine

Cat. No.: B12530707
CAS No.: 668436-05-3
M. Wt: 279.31 g/mol
InChI Key: BNVVBEBPORJYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine ring substituted with a pyridin-2-yl group and a 4,4-difluorobut-3-en-1-ylsulfanyl group, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.

    Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Attachment of the 4,4-Difluorobut-3-en-1-ylsulfanyl Group: This step involves the reaction of the pyrimidine intermediate with 4,4-difluorobut-3-en-1-ylthiol under conditions that promote the formation of the sulfanyl linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Addition: The double bond in the 4,4-difluorobut-3-en-1-yl group can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine include:

    2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-3-YL)pyrimidine: Differing in the position of the pyridinyl group.

    2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-4-YL)pyrimidine: Another positional isomer.

    2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)thiazole: Featuring a thiazole ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

668436-05-3

Molecular Formula

C13H11F2N3S

Molecular Weight

279.31 g/mol

IUPAC Name

2-(4,4-difluorobut-3-enylsulfanyl)-4-pyridin-2-ylpyrimidine

InChI

InChI=1S/C13H11F2N3S/c14-12(15)5-3-9-19-13-17-8-6-11(18-13)10-4-1-2-7-16-10/h1-2,4-8H,3,9H2

InChI Key

BNVVBEBPORJYNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)SCCC=C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.